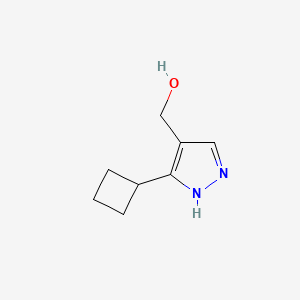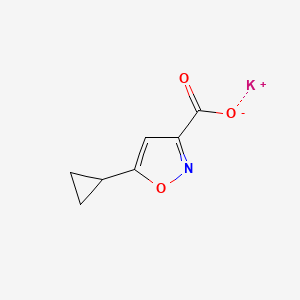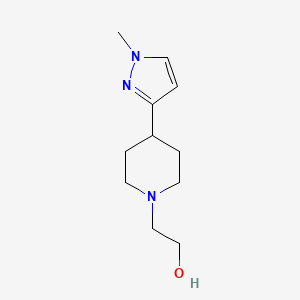
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7N3O2S and its molecular weight is 233.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
This compound acts as a building block in the synthesis of diverse heterocyclic compounds. For instance, the reactivity of related pyrazoline derivatives has proven valuable for generating a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, among others. These compounds find applications in developing new dyes and potential pharmaceutical agents due to their versatile reactivity under mild conditions, facilitating the generation of cynomethylene dyes from various precursors (Gomaa & Ali, 2020).
Biological Applications
Pyrazole carboxylic acid derivatives, closely related to the compound , exhibit significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives serve as crucial scaffold structures in medicinal chemistry, providing a foundation for synthesizing biologically active compounds (Cetin, 2020).
Drug Metabolism and Pharmacokinetics
The importance of understanding the metabolism of compounds, including those related to "1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid," is evident in pharmacokinetics research. The selectivity and potency of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes are crucial for predicting drug-drug interactions, which are essential for the safe coadministration of multiple drugs. This research area impacts the development and use of pharmaceuticals by ensuring efficacy and safety (Khojasteh et al., 2011).
Anticancer Agents
The compound and its analogs have been explored for their potential as anticancer agents. The Knoevenagel condensation reaction, a method involving the compound or its derivatives, has been identified as a significant pathway for developing biologically active molecules with anticancer activity. This reaction facilitates the synthesis of α, β-unsaturated ketones/carboxylic acids, which are pivotal in creating libraries of chemical compounds with pharmacological interest, particularly targeting various cancer forms (Tokala, Bora, & Shankaraiah, 2022).
Propriétés
IUPAC Name |
1-(cyanomethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-3-4-13-6-7(10(14)15)9(12-13)8-2-1-5-16-8/h1-2,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLPDULLRGPRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482301.png)
![7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482302.png)
![2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482303.png)




![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482314.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
